molecular formula C15H19N3O2 B4431369 N-[4-(DIMETHYLAMINO)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-[4-(DIMETHYLAMINO)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4431369
M. Wt: 273.33 g/mol
InChI Key: URPLXLKPNZTPDQ-UHFFFAOYSA-N
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Description

N-[4-(DIMETHYLAMINO)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-5-13-14(10(2)20-17-13)15(19)16-11-6-8-12(9-7-11)18(3)4/h6-9H,5H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPLXLKPNZTPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(DIMETHYLAMINO)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(DIMETHYLAMINO)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxazole derivatives, while reduction reactions can produce various amine compounds .

Scientific Research Applications

N-[4-(DIMETHYLAMINO)PHENYL]-3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(DIMETHYLAMINO)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(DIMETHYLAMINO)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

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